molecular formula CH6N2 B1196670 Methanediamine CAS No. 2372-88-5

Methanediamine

Cat. No. B1196670
CAS RN: 2372-88-5
M. Wt: 46.072 g/mol
InChI Key: RTWNYYOXLSILQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methanediamine has been prepared in a lab under conditions that mimic icy interstellar nanoparticles in cold molecular clouds in space . The experimental conditions involved exposing low-temperature interstellar analog ices composed of ammonia and methylamine to energetic electrons, which act as proxies for secondary electrons produced in the track of galactic cosmic rays . This resulted in radical formation and initiated aminomethyl (ĊH2NH2) and amino (NH2) radical chemistry .


Molecular Structure Analysis

The molecular structure of methanediamine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of methanediamine, also called the skeletal formula, is the standard notation for organic molecules . The 3D chemical structure image of methanediamine is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

Methanediamine has a molecular weight of 46.07174 g/mol . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

  • Precursor to Nucleobases in Interstellar Medium : Methanediamine is a vital intermediate in the abiotic formation of heterocyclic and aromatic systems such as nucleobases, which all contain the NCN moiety. It has been studied under conditions simulating cold molecular clouds in space, suggesting its significance in astrochemistry and the origin of life (Marks et al., 2022).

  • Methane Production Measurement in Livestock : Methanediamine is related to methane (CH4), a significant greenhouse gas. Research on measuring enteric CH4 from ruminants is crucial for understanding its impact on the environment and enhancing farming productivity (Hill et al., 2016).

  • Methanotrophic Bacteria Applications : Methanotrophic bacteria, which utilize methane as their carbon source, have various biotechnological applications. These include generating biopolymers, lipids for biodiesel, components for nanotechnology, and contributing to bioremediation and biosensors (Strong et al., 2015).

  • Catalytic Conversion of Methane : The catalytic conversion of methane to more useful chemicals and fuels is a significant area of research. Methane's large reserves can be used as a feedstock for chemicals production, demonstrating the potential of methanediamine in this field (Lunsford, 2000).

  • Solar Driven CO2 Methane Reforming : Methanediamine's relationship with methane extends to solar-driven CO2 methane reforming processes. This study provides theoretical guidance for applications in alleviating global warming (Fuqiang et al., 2015).

  • Global Conformational Analysis : Research on methanediol, methanediamine, and aminomethanol provides insights into their global conformational potentials, crucial for understanding molecular interactions and effects (Chang & Su, 1996).

  • Agricultural Impact on Methane Flux : Methanediamine is indirectly related to the study of methane's role in agriculture, emphasizing the importance of understanding methane's biogeochemical cycles (Mosier et al., 1997).

  • Synthetic Equivalents in Chemical Reactions : Methanediamine derivatives, such as N,N’-bis(arylidene)methanediamines, are studied for their reactions and potential applications in organic chemistry (Lozinskaya et al., 2009).

  • Atmospheric Methane Mapping : Methanediamine, through its connection with methane, is part of research focused on mapping methane emissions using imaging spectrometry. This has implications for monitoring environmental and climate changes (Roberts et al., 2010).

  • Implications for Climate-Change Connections : Understanding methane's role in atmospheric chemistry and its impact on climate change is crucial. Studies related to methanediamine and methane explore these connections (Winterstein et al., 2019).

Safety And Hazards

Methanediamine can cause skin irritation and serious eye damage . It is toxic if inhaled and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Methanediamine could be a vital intermediate in the abiotic formation of heterocyclic and aromatic systems such as nucleobases, which all contain the NCN moiety . The synthetic production of methanediamine could lead to key insights into the origins of life . Research in the next decade is expected to unravel a plethora of biorelevant molecules, in particular those exotic organics which are assumed not to exist on Earth .

properties

IUPAC Name

methanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2/c2-1-3/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWNYYOXLSILQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57166-92-4 (di-hydrochloride)
Record name Diaminomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6043755
Record name Methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.072 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanediamine

CAS RN

2372-88-5
Record name Methanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2372-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diaminomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E12MBV9NE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
460
Citations
JH Marks, J Wang, RC Fortenberry… - Proceedings of the …, 2022 - National Acad Sciences
Although methanediamine (CH 2 (NH 2 ) 2 ) has historically been the subject of theoretical scrutiny, it has never been isolated to date. Here, we report the preparation of …
Number of citations: 3 www.pnas.org
YP Chang, TM Su - Journal of Molecular Structure: THEOCHEM, 1996 - Elsevier
The global internal rotation potentials of methanediol, methanediamine, and aminomethanol have been obtained at the MP2/6-311 + g(2d,p) level by scanning through the dihedral …
Number of citations: 20 www.sciencedirect.com
JW Shin, JM Bae, C Kim, KS Min - Inorganic Chemistry, 2013 - ACS Publications
… 2 ·7H 2 O (1) and [Cd(tpmd)(H 2 O) 2 ](NO 3 ) 2 ·4H 2 O·4CH 3 OH (2), were assembled from M II (NO 3 ) 2 hydrates (M = Zn, Cd) and N,N,N′,N′-tetrakis(pyridin-4-yl)methanediamine (…
Number of citations: 64 pubs.acs.org
JW Shin, KS Min - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C21H18N6·H2O, two 4,4′-dipyridylamine groups are linked by a methylene C atom, which sits on a twofold axis. The lattice water molecule is located slightly off …
Number of citations: 2 scripts.iucr.org
L Carballeira, RA Mosquera, MA Rios - Journal of Molecular Structure, 1988 - Elsevier
… Two of the methanediamines studied, methanediamine sensu strictu (MDA) and l,l-ethanediamine … In order to be able to compare at least some of our methanediamine …
Number of citations: 12 www.sciencedirect.com
A Pasini, F Demartin, O Piovesana, B Chiari… - Journal of the …, 2000 - pubs.rsc.org
Copper(II) complexes of Schiff bases derived from the condensation of two molecules of salicylaldehyde and methanediamine (L1) or some phenyl substituted methanediamines (L2–L5…
Number of citations: 37 pubs.rsc.org
B Chiari, A Cinti, O Crispu, F Demartin… - Journal of the …, 2001 - pubs.rsc.org
… salicylaldehydes, and one mol of methanediamine or phenyl substituted methanediamines. … )4](I3)2, obtained from the complexes with methanediamine. The crystal structures of [Co2(…
Number of citations: 24 pubs.rsc.org
K Nishiyama, M Saito, M Oba - Bulletin of the Chemical Society of …, 1988 - journal.csj.jp
Hexamethyldisilazane and Aldehydes via Stepwise Reactions Page 1 February, 1988] S 1988 The Chemical Society of Japan NOTES Bull. Chem. Soc. Jpn., 61, 609–611 (1988) 609 …
Number of citations: 28 www.journal.csj.jp
B Machura, R Kruszynski, J Kusz - Polyhedron, 2007 - Elsevier
The reaction of Re(CO) 5 Cl with 2-thienyl-N,N-bis(2-thienylmethylene)methanediamine (tbtmma) has been examined and a novel Re(CO)3+ tricarbonyl –fac-[Re(CO) 3 (tbtmma)Cl] – …
Number of citations: 7 www.sciencedirect.com
R Selvameena, S Santhi, D Anusha… - … international journal of …, 2014 - search.proquest.com
Synthesis, characterization and biological studies of N, N^ sup'^-bis (2-hydroxy naphthalidene)-4-ethylphenyl methanediamine (BHNEPMD) and its complexes with Co (II), Ni (II) …
Number of citations: 5 search.proquest.com

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